Rosiglitazone Maleate

Catalog No.
S541826
CAS No.
155141-29-0
M.F
C22H23N3O7S
M. Wt
473.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosiglitazone Maleate

CAS Number

155141-29-0

Product Name

Rosiglitazone Maleate

IUPAC Name

(Z)-but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H23N3O7S

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

SUFUKZSWUHZXAV-BTJKTKAUSA-N

SMILES

Array

solubility

68.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

5-((4-(2-methyl-2-(pyridinylamino)ethoxy)phenyl)methyl)-2,4-thiazolidinedione-2-butenedioate, Avandia, BRL 49653, BRL-49653, BRL49653, rosiglitazone, rosiglitazone maleate

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Rosiglitazone maleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 717764. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones. It belongs to the ontological category of maleate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Rosiglitazone maleate (CAS: 155141-29-0) is a highly potent thiazolidinedione (TZD) class agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). As a crystalline maleate salt, it provides a stable, highly processable form of the active moiety with a molecular weight of 473.50 g/mol. Widely utilized as a reference material in metabolic syndrome, insulin sensitization, and adipogenesis research, rosiglitazone maleate drives robust transcriptional activation of insulin-responsive genes. Its well-characterized pharmacokinetic profile and structural reliability make it a practical procurement choice for both in vitro cellular assays and in vivo metabolic modeling [1].

Substituting rosiglitazone maleate with its free base form or other TZD-class analogs like pioglitazone introduces significant experimental and formulation risks. Rosiglitazone free base is practically insoluble in aqueous media, leading to erratic dissolution profiles and precipitation in biological assays. The maleate salt resolves this by offering reliable solubility in buffered aqueous solutions at lower pH, ensuring uniform dosing and reproducibility. Furthermore, substituting with pioglitazone alters the receptor activation profile; pioglitazone exhibits a much higher EC50 for PPARγ and possesses partial PPARα activity. Procuring the exact rosiglitazone maleate compound ensures nanomolar potency and strict PPARγ selectivity, avoiding confounding lipid oxidation cross-talk [1].

Aqueous Solubility and Formulation Processability

The physical form of the TZD strongly dictates its utility in aqueous assays and solid dosage formulations. Rosiglitazone free base is practically insoluble in water, which limits its direct application in physiological buffers. In contrast, rosiglitazone maleate is readily soluble in buffered aqueous solutions (e.g., at pH 2.3) and ethanol. This enhanced solubility translates to faster dissolution kinetics and stable stock solution preparation without the risk of spontaneous precipitation [1].

Evidence DimensionAqueous solubility and dissolution behavior
Target Compound DataRosiglitazone Maleate (Readily soluble in buffered aqueous solutions at pH 2.3)
Comparator Or BaselineRosiglitazone Free Base (Practically insoluble in water)
Quantified DifferenceSignificant enhancement in aqueous processability and dissolution rate
ConditionsStandard aqueous buffer systems and formulation matrices

Procuring the maleate salt is essential for researchers and formulators requiring stable aqueous stock solutions and reproducible in vivo bioavailability.

PPARγ Activation Potency vs. In-Class Alternatives

When selecting a TZD for PPARγ activation, rosiglitazone demonstrates higher potency compared to pioglitazone. In cell-based reporter assays, rosiglitazone activates PPARγ with an EC50 of approximately 30-60 nM. In contrast, pioglitazone requires an EC50 of 0.93 μM (930 nM) to achieve similar activation. This >15-fold difference in potency allows rosiglitazone to be used at much lower concentrations, minimizing the risk of off-target effects or solvent-induced cytotoxicity in sensitive cell lines .

Evidence DimensionPPARγ Activation Potency (EC50)
Target Compound DataRosiglitazone (EC50 = 30 - 60 nM)
Comparator Or BaselinePioglitazone (EC50 = 930 nM)
Quantified Difference>15-fold higher potency for rosiglitazone
ConditionsCell-based reporter assays for human/mouse PPARγ

The nanomolar potency of rosiglitazone enables lower dosing regimens in cellular models, reducing background noise and solvent toxicity.

Coactivator Recruitment Affinity

The efficacy of PPARγ agonists depends on their ability to induce conformational changes that recruit nuclear receptor coactivators like CBP. The rosiglitazone-PPARγ complex exhibits a high binding affinity for the CBP peptide with a Kd of 0.64 μM. This is stronger than the pioglitazone-PPARγ complex (Kd = 0.72 μM) and significantly stronger than the non-TZD agonist FK614 (Kd = 1.8 μM). This high-affinity recruitment underpins the robust transcriptional modulation observed with rosiglitazone [1].

Evidence DimensionCoactivator (CBP) Recruitment Affinity (Kd)
Target Compound DataRosiglitazone-PPARγ complex (Kd = 0.64 μM)
Comparator Or BaselineFK614-PPARγ complex (Kd = 1.8 μM)
Quantified Difference2.8-fold stronger coactivator binding affinity
ConditionsFluorescence-based interaction assay with CBP peptide

High-affinity coactivator recruitment ensures maximum transcriptional activation, making it a reliable benchmark for gene expression studies.

Adipocyte Differentiation and 3T3-L1 Cell Assays

Due to its nanomolar EC50 for PPARγ activation, rosiglitazone maleate is the standard inducer for differentiating 3T3-L1 preadipocytes into mature adipocytes. Its high potency allows for low-concentration dosing, preventing solvent-related artifacts .

In Vivo Models of Insulin Resistance and Type 2 Diabetes

The enhanced aqueous solubility of the maleate salt compared to the free base makes it highly suitable for formulation in drinking water or oral gavage solutions for rodent models of metabolic syndrome, ensuring consistent systemic exposure [1].

Structural Biology and Coactivator Binding Studies

Given its high-affinity recruitment of coactivators like CBP and PGC-1α, rosiglitazone is heavily utilized in crystallographic and biochemical assays to map the ligand-binding domain (LBD) of PPARγ and understand nuclear receptor conformational dynamics [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

473.12567125 Da

Monoisotopic Mass

473.12567125 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KX2339DP44

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

AVANDAMET is indicated in the treatment of type 2 diabetes mellitus patients, particularly overweight patients: who are unable to achieve sufficient glycaemic control at their maximally tolerated dose of oral metformin alone. in triple oral therapy with sulphonylurea in patients with insufficient glycaemic control despite dual oral therapy with their maximally tolerated dose of metformin and a sulphonylurea (see section 4. 4).
Rosiglitazone is indicated in the treatment of type 2 diabetes mellitus: as monotherapy-in patients (particularly overweight patients) inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intoleranceas dual oral therapy in combination with-metformin, in patients (particularly overweight patients) with insufficient glycaemic control despite maximal tolerated dose of monotherapy with metformin-a sulphonylurea, only in patients who show intolerance to metformin or for whom metformin is contraindicated, with insufficient glycaemic control despite monotherapy with a sulphonylureaas triple oral therapy in combination with-metformin and a sulphonylurea, in patients (particularly overweight patients) with insufficient glycaemic control despite dual oral therapy (see section 4. 4).
Rosiglitazone is indicated as oral monotherapy in type 2 diabetes mellitus patients, particularly overweight patients, inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance. Rosiglitazone is also indicated for oral combination treatment in type 2 diabetes mellitus patients with insufficient glycaemic control despite maximal tolerated dose of oral monotherapy with either metformin or a sulphonylurea: in combination with metformin particularly in overweight patients. in combination with a sulphonylurea only in patients who show intolerance to metformin or for whom metformin is contraindicated.
Rosiglitazone is indicated as oral monotherapy in type 2 diabetes mellitus patients, particularly overweight patients, inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance. Rosiglitazone is also indicated for oral combination treatment in type 2 diabetes mellitus patients with insufficient glycaemic control despite maximal tolerated dose of oral monotherapy with either metformin or a sulphonylurea: - in combination with metformin particularly in overweight patients. ­- in combination with a sulphonylurea only in patients who show intolerance to metformin or for whom metformin is contraindicated.
Alzheimer's Disease

Pharmacology

Rosiglitazone Maleate is the maleate salt of rosiglitazone, an orally-active thiazolidinedione with antidiabetic properties and potential antineoplastic activity. Rosiglitazone activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), a ligand-activated transcription factor, thereby inducing cell differentiation and inhibiting cell growth and angiogenesis. This agent also modulates the transcription of insulin-responsive genes, inhibits macrophage and monocyte activation, and stimulates adipocyte differentiation.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A10BD03
A10BG02

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

155141-29-0

Wikipedia

Rosiglitazone maleate

FDA Medication Guides

AVANDAMET
METFORMIN HYDROCHLORIDE; ROSIGLITAZONE MALEATE
TABLET;ORAL
SB PHARMCO
04/05/2017
AVANDARYL
GLIMEPIRIDE; ROSIGLITAZONE MALEATE
04/27/2023
AVANDIA
ROSIGLITAZONE MALEATE
WOODWARD
02/05/2019

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
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